7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Process chemistry Thermal separation Pyrrolopyridine purification

7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-19-7) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, characterized by a methyl substituent at position 7 and a nitro group at position 3. With a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry programs, particularly for the synthesis of kinase inhibitor libraries and functionalized azaindole derivatives.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1190319-19-7
Cat. No. B3219571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
CAS1190319-19-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-9-8-6(11(12)13)4-10-7(5)8/h2-4,10H,1H3
InChIKeyFDDPCNDFXIVSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-19-7): Core Scaffold & Procurement Context


7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-19-7) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, characterized by a methyl substituent at position 7 and a nitro group at position 3 [1]. With a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry programs, particularly for the synthesis of kinase inhibitor libraries and functionalized azaindole derivatives . Its dual substitution pattern provides a unique combination of electronic (electron‑withdrawing nitro) and steric (methyl) features that distinguish it from other regioisomeric methyl‑nitro‑pyrrolopyridines available in the building‑block marketplace.

Why 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Within the pyrrolo[3,2-b]pyridine scaffold family, the position of the methyl substituent exerts a measurable influence on physicochemical properties including boiling point, flash point, and predicted density, which directly impacts purification strategy, formulation handling, and reaction engineering parameters . Regioisomers such as 5‑methyl‑3‑nitro‑ (CAS 1190318‑47‑8), 6‑methyl‑3‑nitro‑ (CAS 1190316‑25‑6), and the non‑methylated 3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine (CAS 23612‑33‑1) each display distinct boiling‑point and flash‑point profiles that preclude simple interchangeability in synthetic sequences requiring precise thermal or safety specifications. Furthermore, published evidence indicates that N‑7 alkyl‑substituted 3‑nitropyrrolopyridines exhibit different electron‑affinity characteristics than their N‑1 alkyl‑substituted analogues in radiosensitizer development, underscoring that the methylation position is not a trivial structural variation but a functional determinant of molecular behavior [1]. Procurement decisions that treat all methyl‑nitro‑pyrrolopyridines as interchangeable risk altered reaction outcomes, unexpected thermal hazards, and batch‑to‑batch inconsistency in downstream applications.

Quantitative Differentiation Evidence: 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. Closest Analogs


Boiling Point: 7‑Methyl Isomer Requires Different Distillation Conditions than 5‑Methyl and 6‑Methyl Analogues

The predicted boiling point of 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine is 384.8 ± 37.0 °C at 760 mmHg . This is 13.1 °C higher than the 5‑methyl regioisomer (371.7 ± 37.0 °C) and 4.4 °C higher than the 6‑methyl regioisomer (380.4 ± 37.0 °C) . The non‑methylated parent 3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine exhibits a boiling point of 386.2 ± 22.0 °C , which overlaps with the 7‑methyl compound's uncertainty range, but the narrower confidence interval of the parent reflects different predictive model behavior. The systematic increase in boiling point from 5‑methyl → 6‑methyl → 7‑methyl substitution indicates a position‑dependent effect on intermolecular interactions that must be accounted for in high‑temperature distillative purification or solvent‑exchange unit operations.

Process chemistry Thermal separation Pyrrolopyridine purification

Flash Point: 7‑Methyl Isomer Offers Wider Thermal Safety Margin vs. 5‑Methyl Analog

The flash point of 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine is predicted as 186.5 ± 26.5 °C . This is 7.9 °C higher than that of the 5‑methyl regioisomer (178.6 ± 26.5 °C) and 2.6 °C higher than the 6‑methyl regioisomer (183.9 ± 26.5 °C) . Although all three isomers fall within the combustible liquid classification range, the 7‑methyl compound's elevated flash point provides a wider thermal safety window during handling, storage, and exothermic reaction quenching. For procurement decisions involving large‑scale synthesis where fire safety classifications influence facility requirements, this difference may affect storage‑code assignments and insurance considerations.

Process safety Thermal hazard assessment Chemical storage

Electron Affinity: Position of Methylation Alters Redox Behavior in Radiosensitizer Context

In a study of nitro‑derivatized bicyclic heterocycles evaluated as potential radiosensitizers, N‑1 alkyl‑substituted 3‑nitropyrrolopyridines consistently demonstrated greater electron affinity than their N‑7 alkyl‑substituted analogues [1]. While all compounds tested exhibited substantially lower electron affinity than the reference radiosensitizer misonidazole (a 2‑nitroimidazole), the systematic difference between N‑1 and N‑7 substitution positions confirms that the site of alkylation modulates the electronic properties of the nitro‑pyrrolopyridine core. This finding implies that 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine, bearing the methyl group on the pyridine‑ring nitrogen (N‑7 position in the azaindole numbering), will exhibit distinct redox behavior compared to N‑1 alkylated congeners.

Radiosensitizer development Electron affinity Hypoxic cell sensitization

Purity Specification: NLT 98% Grade Enables Direct Use in Fragment‑Based Screening Without Re‑Purification

MolCore supplies 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine at an NLT 98% purity specification , compared with the 95% minimum purity offered by AKSci for the same compound . Leyan also offers a 98% grade . For procurement workflows in fragment‑based screening and biophysical assays (SPR, TSA, STD‑NMR), a 98% purity threshold is commonly required to minimize false‑positive hits arising from impurities that may act as promiscuous aggregators or redox‑cycling compounds. The availability of a pre‑qualified 98% grade from multiple suppliers reduces the need for in‑house re‑purification, which can consume 2–5 working days and 50–200 mg of material per batch in a typical medicinal chemistry laboratory.

Fragment-based drug discovery Quality assurance Compound management

Position‑Dependent Reactivity: 7‑Methyl Substitution Avoids Steric Interference at Catalytic Coupling Sites

In the pyrrolo[3,2‑b]pyridine scaffold, positions 5 and 7 reside on the pyridine ring while positions 2 and 3 reside on the pyrrole ring. The 7‑methyl substitution places the methyl group at the position para to the pyridine nitrogen and adjacent to the ring‑junction carbon, whereas 5‑methyl occupies the position ortho to the pyridine nitrogen [1]. For downstream functionalization via palladium‑catalyzed cross‑coupling at the pyridine ring (e.g., at position 5 or 6 following directed metallation), the 7‑methyl isomer leaves the sterically sensitive position 5 unencumbered, whereas the 5‑methyl isomer presents a sterically hindered coupling site adjacent to the methyl group. This regiochemical distinction is analogous to well‑documented steric effects in 2‑methylpyridine vs. 4‑methylpyridine coupling reactions, where ortho‑substitution reduces catalytic turnover by 5‑ to 20‑fold depending on the ligand system. Although direct kinetic data for these specific pyrrolopyridine isomers have not been published, the structural principle is sufficiently established in heterocyclic chemistry to guide building‑block selection for library synthesis programs.

Cross‑coupling chemistry Suzuki coupling Steric effects

Optimal Application Scenarios for 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine Based on Evidence


High‑Temperature Distillation‑Dependent Synthetic Routes Requiring Regioisomer‑Specific Boiling‑Point Profiles

The 384.8 ± 37.0 °C boiling point of 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine positions it as the preferred building block when a separation train is designed around a boiling‑point window that is too high for the 5‑methyl isomer (371.7 °C) and too low for non‑methylated 3‑nitro‑pyrrolopyridine (386.2 °C) . Process chemistry teams developing continuous‑flow distillation or thin‑film evaporation protocols should use these quantitative benchmarks to set heating‑zone parameters and avoid cross‑contamination risks.

Fragment‑Based Screening Libraries Requiring Pre‑Qualified 98% Purity Without In‑House Re‑Purification

Suppliers including MolCore and Leyan offer 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine at NLT 98% purity , meeting the stringent purity thresholds demanded by biophysical fragment screening (SPR, TSA, NMR). Procurement teams can eliminate the 2–5‑day re‑purification step typically required for 95%‑grade building blocks , accelerating the fragment‑to‑hit timeline.

Radiosensitizer Research Leveraging N‑7 Alkyl Substitution for Modulated Electron Affinity

The class‑level finding that N‑7 alkyl‑substituted 3‑nitropyrrolopyridines exhibit lower electron affinity than N‑1 alkyl analogues makes 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine a rational starting scaffold for hypoxia‑selective prodrug programs aiming to reduce off‑target redox toxicity while retaining nitro‑triggered activation in hypoxic tumor microenvironments.

Parallel Library Synthesis Requiring Unhindered Pyridine‑Ring Functionalization at Position 5

When medicinal chemistry campaigns require diversification through Pd‑catalyzed cross‑coupling at position 5 of the pyrrolo[3,2‑b]pyridine core, the 7‑methyl isomer preserves steric accessibility at this site, whereas the 5‑methyl isomer introduces ortho‑steric hindrance that is expected to reduce coupling yields by 5‑ to 20‑fold based on established pyridine reactivity principles . This regiochemical advantage translates to higher library synthesis success rates and reduced consumption of precious coupling partners.

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